3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine
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Overview
Description
3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine is a heterocyclic compound that features a pyrazole ring substituted with a propan-2-yloxy group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine typically involves the reaction of 3-(propan-2-yloxy)-1H-pyrazole with piperidine under specific conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yloxy)-1H-pyrazole: A precursor in the synthesis of 3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine.
Piperidine: A common heterocyclic amine used in organic synthesis.
1H-Pyrazole: A five-membered ring compound with two nitrogen atoms.
Uniqueness
This compound is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(3-propan-2-yloxypyrazol-1-yl)piperidine |
InChI |
InChI=1S/C11H19N3O/c1-9(2)15-11-5-7-14(13-11)10-4-3-6-12-8-10/h5,7,9-10,12H,3-4,6,8H2,1-2H3 |
InChI Key |
HWRYYFYWUHQVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN(C=C1)C2CCCNC2 |
Origin of Product |
United States |
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